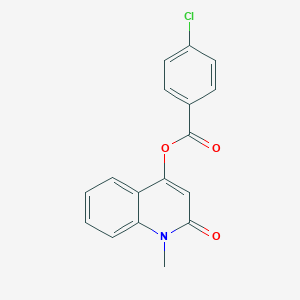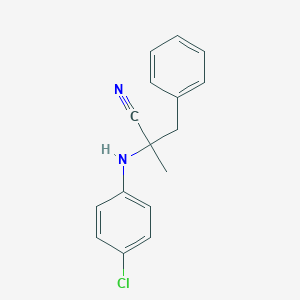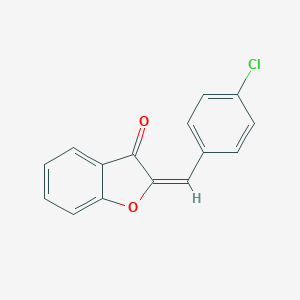![molecular formula C18H25N3O2 B232260 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232260.png)
1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone involves its binding to the dopamine D2 receptor and blocking its activity. This leads to a decrease in the release of dopamine, which is associated with the symptoms of anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects
1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to have several biochemical and physiological effects, including a decrease in the release of dopamine in the brain, which is associated with the symptoms of anxiety, depression, and schizophrenia. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the advantages of 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone is its selectivity for the dopamine D2 receptor, which makes it a potentially safer alternative to other antipsychotic drugs that have a broader range of receptor targets. However, one of the limitations of this compound is its relatively short half-life, which may limit its therapeutic efficacy.
将来の方向性
There are several future directions for the research on 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, including the development of more potent and selective compounds, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.
Conclusion
In conclusion, 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone is a novel compound with potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia. Its selectivity for the dopamine D2 receptor makes it a potentially safer alternative to other antipsychotic drugs, but its short half-life may limit its therapeutic efficacy. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone involves the reaction of 4-(4-ethylphenyl)piperazine with ethyl 2-oxo-4-(2-pyrrolidin-1-yl)butanoate in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia. It has been shown to act as a selective antagonist of the dopamine D2 receptor, which plays a crucial role in the pathophysiology of these disorders.
特性
製品名 |
1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone |
|---|---|
分子式 |
C18H25N3O2 |
分子量 |
315.4 g/mol |
IUPAC名 |
1-[2-[4-(4-ethylphenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H25N3O2/c1-2-15-5-7-16(8-6-15)19-10-12-20(13-11-19)18(23)14-21-9-3-4-17(21)22/h5-8H,2-4,9-14H2,1H3 |
InChIキー |
NCVYILZJRVSIAT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
正規SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)

![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)
![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)


![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)
